molecular formula C20H20N2O4S2 B181543 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide CAS No. 49633-28-5

4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No.: B181543
CAS No.: 49633-28-5
M. Wt: 416.5 g/mol
InChI Key: URBKDTWJYJXMOZ-UHFFFAOYSA-N
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Description

“4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C30H30N4O4S2. It has an average mass of 574.714 Da and a monoisotopic mass of 574.170837 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including sulfonyl and amino groups . For a more detailed view of the structure, you may refer to resources like ChemSpider .

Scientific Research Applications

  • It's an impurity in the antibacterial drug Sulfamethizole, which was analyzed using HPLC and further confirmed by independent synthesis (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).

  • Substituted benzenesulfonamides, including similar compounds, have been studied as potent inhibitors of membrane-bound phospholipase A2. These inhibitors have been shown to reduce the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

  • Sulfonamide Schiff bases of anthranilic acid, with a similar structure, have been synthesized and evaluated for their biological potential, particularly for enzyme inhibition potential against AChE and BChE enzymes (Kausar et al., 2019).

  • Zinc phthalocyanine substituted with similar benzenesulfonamide derivatives was synthesized and characterized for photodynamic therapy applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold were synthesized, displaying strong affinities towards carbonic anhydrase isozymes and effective in lowering intraocular pressure in normotensive rabbits (Casini et al., 2002).

  • The photochemical decomposition of Sulfamethoxazole, a similar sulfonamide, was studied, revealing its photolability in acidic aqueous solutions and the formation of multiple photoproducts (Zhou & Moore, 1994).

  • Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity and by spectroscopic techniques, including X-ray diffraction, Hirshfeld surface, and theoretical method analyses (Demircioğlu et al., 2018).

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKDTWJYJXMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292550
Record name MLS003389252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49633-28-5
Record name NSC83604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,2-PHENYLENE)BIS(P-TOLUENESULFONAMIDE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution in which 1,2-phenylenediamine (0.5 mmol) was dissolved in pyridine (1 mL) was added p-toluenesulfonyl chloride (1.1 mmol) at room temperature, and the mixture was reacted for 6 hours with stirring. After completion of the reaction, the reaction mixture was diluted with dichloromethane, and back extracted using 1N hydrochloric acid to remove pyridine. After the organic layer was dried with anhydrous sodium sulfate, and concentrated. The obtained solid was washed using diethyl ether on a Buchner funnel, and dried under reduced pressure to obtain an objective substance as a white solid in a yield of more than 95% yield.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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